![molecular formula C10H14Cl2N2O B1522884 3-amino-N-(2-chloro-4-methylphenyl)propanamide hydrochloride CAS No. 1251924-84-1](/img/structure/B1522884.png)
3-amino-N-(2-chloro-4-methylphenyl)propanamide hydrochloride
Overview
Description
Scientific Research Applications
Synthesis and Antimicrobial Properties
A study discussed the synthesis of arylsubstituted halogen(thiocyanato)amides containing a 4-acetylphenyl fragment, akin to the core structure of 3-amino-N-(2-chloro-4-methylphenyl)propanamide hydrochloride. These compounds showed promising antibacterial and antifungal activities, highlighting the potential of such derivatives in developing new antimicrobial agents (Baranovskyi et al., 2018).
Anticonvulsant Studies
Another research avenue involves the evaluation of N-Benzyl-3-[(Chlorophenyl) Amino] propanamides for their anticonvulsant properties. These compounds were synthesized and tested in various models, showing potential as effective treatments for seizures, indicating the compound's relevance in neuroscience and pharmacology (Idris et al., 2011).
Anticancer Activity
Research into cyclophosphamide analogues, including structures related to 3-amino-N-(2-chloro-4-methylphenyl)propanamide hydrochloride, has shown anticancer activity. These studies focus on the synthesis and biological evaluation of these compounds, demonstrating their potential in cancer therapy (Boyd et al., 1980).
Antimalarial Activity
The optimization of phenotypic hits against Plasmodium falciparum based on an aminoacetamide scaffold led to compounds with low-nanomolar activity. This research signifies the compound's applicability in malaria treatment and the exploration of transmission-blocking capabilities (Norcross et al., 2019).
Drug Metabolism and Pharmacokinetics
Studies on the pharmacokinetics and metabolism of specific propanamides in preclinical models provide insights into the compound's behavior in biological systems. These findings are critical for understanding the potential therapeutic applications and safety profiles of such compounds (Wu et al., 2006).
Safety and Hazards
Safety precautions for handling “3-amino-N-(2-chloro-4-methylphenyl)propanamide hydrochloride” include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and using only outdoors or in a well-ventilated area . It is also recommended to wear protective gloves/clothing/eye protection/face protection .
properties
IUPAC Name |
3-amino-N-(2-chloro-4-methylphenyl)propanamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O.ClH/c1-7-2-3-9(8(11)6-7)13-10(14)4-5-12;/h2-3,6H,4-5,12H2,1H3,(H,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANFJWQDUSCZMOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CCN)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-N-(2-chloro-4-methylphenyl)propanamide hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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